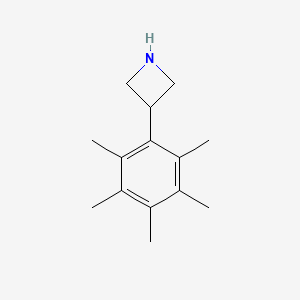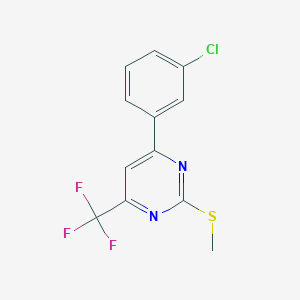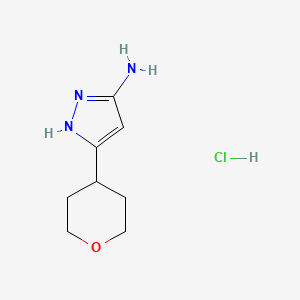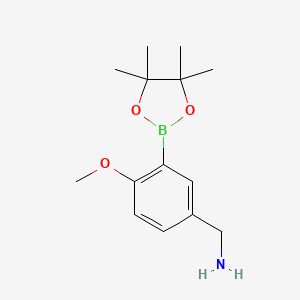
3-(2,3,4,5,6-Pentamethylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,4,5,6-Pentamethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the pentamethylphenyl group enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine can be achieved through several methods, including:
Aza Paternò–Büchi Reaction: This involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Ring Contraction and Cycloaddition Reactions: These methods utilize the inherent ring strain of azetidines to facilitate the formation of the four-membered ring.
Industrial Production Methods
Industrial production of azetidines often involves:
Cationic and Anionic Ring-Opening Polymerization: This method is used to produce polyamines from azetidine monomers.
Grignard Reagent Coupling: This method involves the coupling of azetidines with Grignard reagents to form various derivatives.
化学反応の分析
Types of Reactions
3-(2,3,4,5,6-Pentamethylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学的研究の応用
3-(2,3,4,5,6-Pentamethylphenyl)azetidine has numerous applications in scientific research, including:
作用機序
The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2,3,4,5,6-Pentamethylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the pentamethylphenyl group further enhances its properties, making it a valuable compound for various applications .
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
3-(2,3,4,5,6-pentamethylphenyl)azetidine |
InChI |
InChI=1S/C14H21N/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13/h13,15H,6-7H2,1-5H3 |
InChIキー |
IGGQGGXKQNKVEG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/structure/B13715082.png)

![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)
![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)




![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)




